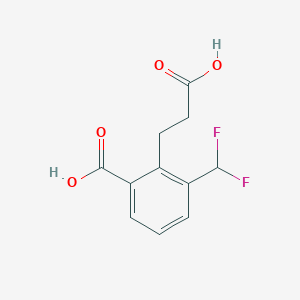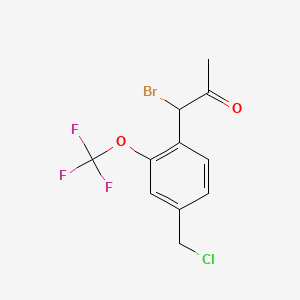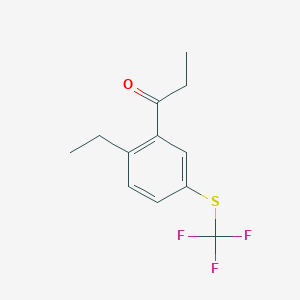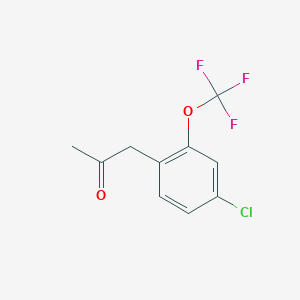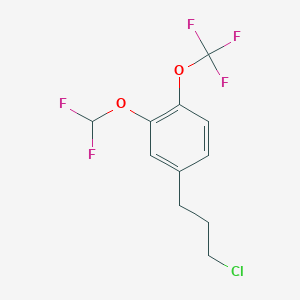
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene is an organic compound that features a benzene ring substituted with a 3-chloropropyl group, a difluoromethoxy group, and a trifluoromethoxy group
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps:
Starting Materials: The synthesis begins with a benzene derivative that has suitable substituents for further functionalization.
Methoxylation: The difluoromethoxy and trifluoromethoxy groups can be introduced through nucleophilic substitution reactions using appropriate fluorinated methoxy reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors to improve efficiency and scalability.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene undergoes various types of chemical reactions:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the chloropropyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The benzene ring and the substituents can undergo oxidation and reduction reactions under appropriate conditions. For example, the difluoromethoxy group can be oxidized to form difluoromethyl ketones.
Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common reagents used in these reactions include strong bases, oxidizing agents like potassium permanganate, and catalysts such as palladium complexes. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing molecules with enhanced bioavailability and metabolic stability.
Material Science: The fluorinated groups in the compound contribute to its hydrophobicity and chemical resistance, making it useful in developing advanced materials such as coatings and polymers.
Agricultural Chemistry: The compound can be used as an intermediate in the synthesis of agrochemicals, including herbicides and pesticides, due to its ability to interact with biological targets.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The presence of fluorinated groups can enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets, affecting signaling pathways and metabolic processes.
Comparación Con Compuestos Similares
1-(3-Chloropropyl)-3-(difluoromethoxy)-4-(trifluoromethoxy)benzene can be compared with other similar compounds to highlight its uniqueness:
1-(3-Chloropropyl)-4-(difluoromethoxy)benzene: Lacks the trifluoromethoxy group, resulting in different chemical and physical properties.
1-(3-Chloropropyl)-3-(trifluoromethoxy)benzene:
1-(3-Chloropropyl)-3,4-dimethoxybenzene: Contains non-fluorinated methoxy groups, leading to different biological and chemical behavior.
Propiedades
Fórmula molecular |
C11H10ClF5O2 |
|---|---|
Peso molecular |
304.64 g/mol |
Nombre IUPAC |
4-(3-chloropropyl)-2-(difluoromethoxy)-1-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10ClF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)9(6-7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
Clave InChI |
RNFJVKWDNBTNLW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CCCCl)OC(F)F)OC(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,6S,9S,11R,15S,20R,21R,24S,25S)-21-(2-aminoethylamino)-3-[(1R)-3-amino-1-hydroxypropyl]-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-18-(11,13-dimethyl-2-oxopentadecyl)-11,20,25-trihydroxy-15-[(1R)-1-hydroxyethyl]-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosane-2,5,8,14,17,23-hexone](/img/structure/B14046473.png)

![(8R,9AS)-8-Hydroxyoctahydro-1H-pyrrolo[1,2-A][1,4]diazepin-1-one](/img/structure/B14046497.png)
![2-(Chloromethyl)-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B14046511.png)



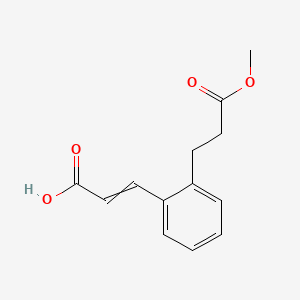
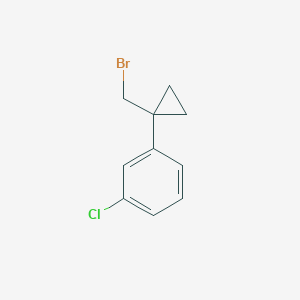
![Ethyl 5-(dimethylamino)thiazolo[5,4-d]pyrimidin-2-ylcarbamate](/img/structure/B14046542.png)
